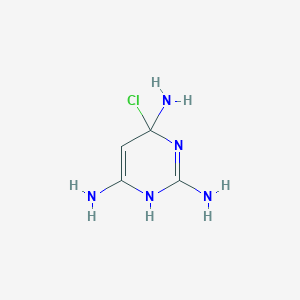

2,4,6-Triamino-6-chloropyrimidine

Description

2,4,6-Triamino-6-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three amino groups and one chlorine atom attached to the pyrimidine ring. It has a molecular formula of C4H7ClN5 and a molecular weight of 161.59 g/mol .

Properties

CAS No. |

1314912-28-1 |

|---|---|

Molecular Formula |

C4H8ClN5 |

Molecular Weight |

161.59 g/mol |

IUPAC Name |

4-chloro-1H-pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C4H8ClN5/c5-4(8)1-2(6)9-3(7)10-4/h1H,6,8H2,(H3,7,9,10) |

InChI Key |

IMRDTLDXMGRZLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=NC1(N)Cl)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triamino-6-chloropyrimidine typically involves the chlorination of 2,4,6-triaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of 2,4,6-Triamino-6-chloropyrimidine often involves large-scale chlorination processes. The use of phosphorus oxychloride is common, and the reaction is quenched with alcohols to ensure safety. The product is then isolated using organic solvents and neutralized with ammonia water to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triamino-6-chloropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The amino groups can undergo oxidation or reduction reactions under specific conditions

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base to facilitate the substitution.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions

Scientific Research Applications

2,4,6-Triamino-6-chloropyrimidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2,4,6-Triamino-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks one amino group.

2,4,6-Triamino-5-nitrosopyrimidine: Contains a nitroso group instead of a chlorine atom.

2,4,6-Trichloropyrimidine: Contains three chlorine atoms instead of amino groups .

Uniqueness

2,4,6-Triamino-6-chloropyrimidine is unique due to its specific arrangement of amino and chlorine groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .

Biological Activity

2,4,6-Triamino-6-chloropyrimidine (TAC) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chlorinated structure that may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Empirical Formula : CHClN

- Molecular Weight : 125.59 g/mol

- CAS Number : 55252994

Biological Activity Overview

The biological activity of TAC has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

TAC has shown promising results against various microbial strains. A study indicated that compounds derived from the 2,4-diaminopyrimidine core exhibited significant anti-tubercular activity. Specifically, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis, indicating strong potential as an anti-TB agent .

Table 1: Antimicrobial Activity of TAC Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| TAC | M. tuberculosis | 6.25 | 4 |

| Derivative A | Staphylococcus aureus | 12.5 | >10 |

| Derivative B | Escherichia coli | 25 | >5 |

Antiviral Activity

In addition to its antibacterial properties, TAC derivatives have been assessed for antiviral activity. One study evaluated several compounds against the influenza virus and found that certain derivatives exhibited low cytotoxicity while maintaining antiviral efficacy . The selectivity indices were favorable, suggesting potential for therapeutic use.

Table 2: Antiviral Activity of TAC Derivatives

| Compound | Virus | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| TAC | Influenza A | 18.4 | >38 |

| Derivative C | Influenza B | 46 | >16 |

Anticancer Activity

TAC has also been investigated for its anticancer properties. Research indicates that some derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism involves inducing apoptosis through various pathways, including oxidative stress and DNA damage .

Case Study: Anticancer Efficacy of TAC

A specific study evaluated the effects of TAC on MCF-7 cells:

- Treatment Duration : 48 hours

- Concentration Range : 1–100 μM

- Results : Significant reduction in cell viability observed at concentrations above 20 μM, with an IC50 value calculated at approximately 30 μM.

The biological activity of TAC is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : TAC has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria and cancer cells.

- Molecular Docking Studies : Simulations suggest that the binding affinity of TAC derivatives varies with structural modifications, impacting their biological activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.